molecular formula C11H11ClN2O2 B1320477 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride CAS No. 218131-32-9

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Cat. No.: B1320477
CAS No.: 218131-32-9
M. Wt: 238.67 g/mol
InChI Key: YTCNDYWVEAFCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a chemical compound with the molecular formula C11H10N2O2•HCl and a molecular weight of 238.67 g/mol . It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an imidazole ring at the 3-position. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with imidazole under specific conditions. One common method includes the use of a benzoic acid derivative, such as 3-bromomethylbenzoic acid, which reacts with imidazole in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of 3-Imidazol-1-ylmethyl-benzoic acid. The hydrochloride salt is then obtained by treating the product with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups. Substitution reactions on the benzoic acid moiety can yield various substituted benzoic acids .

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and proteins, modulating their activities. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting the enzyme’s function. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCNDYWVEAFCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594523
Record name 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218131-32-9
Record name 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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